- Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker, Chirality, 2016, 28(4), 313-318

Cas no 93-14-1 (Guaifenesin)

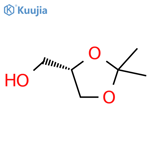

グアイフェネシン(Guaifenesin)は、去痰薬として広く使用されるグアヤコール誘導体です。化学的には3-(2-メトキシフェノキシ)-1,2-プロパンジオールとして知られ、気道分泌促進作用を有します。主な作用機序は気道粘膜からの粘液分泌を増加させ、粘稠度を低下させることで、効率的な喀痰排出を促進します。医薬品としての利点は、高い安全性プロファイルと幅広い年齢層への適用可能性が挙げられます。特に、慢性気管支炎や気管支喘息などの呼吸器疾患における粘稠痰の排出困難症状の改善に有効です。経口投与後、速やかに吸収され、肝臓で代謝されます。

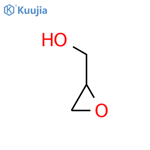

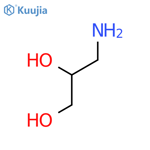

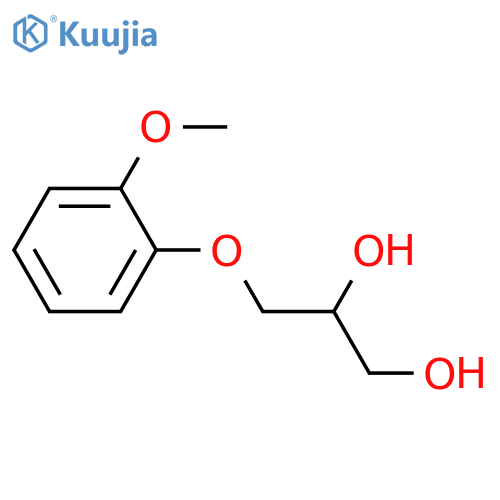

Guaifenesin structure

商品名:Guaifenesin

Guaifenesin 化学的及び物理的性質

名前と識別子

-

- 3-(2-Methoxyphenoxy)-1,2-propanediol

- Guaifenesin

- Guaiphenesin (FDA)

- Diethyl pyrrol-1-yl malonate

- guaiacol glyceryl ether

- glycerol guaiacolate

- Guaiacol Glycerol Ether

- rac Guaifenesin

- 3-(o-Methoxyphenoxy)-1,2-Propanediol

- Dilyn

- G 87

- gge

- Glyceryl guaiacolate

- guaiacol

- Guaifensin

- guaiphenesin

- Guaiphenesine

- Gvaja

- my301

- Resil

- Resyl

- guaifenesin iMpurity

- Methphenoxydiol

- Aeronesin

- Breonesin

- Bronchol

- Aresol

- Propanosedyl

- Guaiphesin

- Flartussin

- Cortussin

- Guaiamar

- Guaiacuran

- Calmipan

- Myocaine

- Guaianesin

- Guaiacurane

- Myoscain

- Dorassin

- Reduton

- Myocain

- Hytuss

- Gaiamar

- Creson

- Glycerin guaiacolate

- Metossipropandiolo

- Methoxypropanediol

- Glyceryl guaiacol

- 3-(2-methoxyphenoxy)propane-1,2-diol

- Metfenossidiolo

- Tenntuss

- Reorganin

- Neuroton

- Myorelax

- 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)

- 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)

- 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane

- 2-G

- Actifed C

- Amonidren

- Colrex Expectorant

- Equicol

- Giafen

- Glycerol α-(2-methoxyphenyl) ether

- Glycerol α-(o-methoxyphenyl)ether

- Glycerol α-guaiacyl ether

- Glyceryl guaiacol ether

- Glyceryl guaiacolate ether

- Glyceryl guaiacyl ether

- Glycerylguaiacol

- Glycodex

- Glycotuss

- Guaiacol glycerin ether

- Guaiacyl glyceryl ether

- Guaifenesine

- Guajacuran

- Guanar

- Guayanesin

- Hustosil

- MeSH ID: D006140

- Miocurin

- Mucinex

- Muskurelax

- My 301

-

- MDL: MFCD00016873

- インチ: 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3

- InChIKey: HSRJKNPTNIJEKV-UHFFFAOYSA-N

- ほほえんだ: OCC(COC1C(OC)=CC=CC=1)O

- BRN: 2049375

計算された属性

- せいみつぶんしりょう: 198.089209g/mol

- ひょうめんでんか: 0

- XLogP3: 1.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 198.089209g/mol

- 単一同位体質量: 198.089209g/mol

- 水素結合トポロジー分子極性表面積: 58.9Ų

- 重原子数: 14

- 複雑さ: 151

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- ぶんしりょう: 198.22

じっけんとくせい

- におい: SLIGHT CHARACTERISTIC ODOR

- Stability Shelf Life: Stable in light and heat.

- Taste: Slightly bitter aromatic taste

- 色と性状: Powder

- 密度みつど: 1.1825 (rough estimate)

- ゆうかいてん: 80.0 to 84.0 deg-C

- ふってん: 215 ºC (19 mmHg)

- フラッシュポイント: 215°C/19mm

- 屈折率: 1.5550 (estimate)

- ようかいど: 50g/l (experimental)

- すいようせい: 5 g/100 mL (25 ºC)

- PSA: 58.92000

- LogP: 0.42720

- におい: SLIGHT CHARACTERISTIC ODOR

- ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、石油エーテルに微溶し、水に溶けない。

- じょうきあつ: 1.52X10-6 mm Hg at 25 °C (est)

- マーカー: 4555

- FEMA: 2723

Guaifenesin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P301+P312+P330

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:TY8400000

-

危険物標識:

- TSCA:Yes

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Guaifenesin 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

Guaifenesin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117741-1 kg |

3-(2-Methoxyphenoxy)-1,2-propanediol, 98%; . |

93-14-1 | 98% | 1kg |

€300.60 | 2022-09-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0159-25G |

Guaiacol Glycerol Ether |

93-14-1 | >98.0%(E)(HPLC) | 25g |

¥255.00 | 2024-04-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009331-25g |

Guaifenesin |

93-14-1 | 98% | 25g |

¥35 | 2024-05-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4386-10mg |

Guaifensin |

93-14-1 | 98% | 10mg |

¥592.00 | 2023-09-10 | |

| LKT Labs | G8101-100 g |

Guaifenesin |

93-14-1 | ≥98% | 100g |

$105.30 | 2023-07-11 | |

| Enamine | EN300-25998675-50.0g |

3-(2-methoxyphenoxy)propane-1,2-diol |

93-14-1 | 95% | 50.0g |

$45.0 | 2024-06-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G5627-500G |

Guaifenesin |

93-14-1 | 500g |

¥1682.46 | 2023-11-09 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G129215-500g |

Guaifenesin |

93-14-1 | ≥98% | 500g |

¥473.90 | 2023-09-02 | |

| TRC | G810500-25g |

rac Guaifenesin |

93-14-1 | 25g |

$ 316.00 | 2023-09-07 | ||

| ChemFaces | CFN90974-20mg |

Guaifenesin |

93-14-1 | >=98% | 20mg |

$40 | 2021-07-22 |

Guaifenesin 合成方法

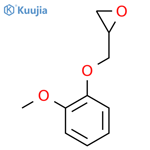

合成方法 1

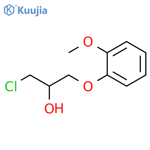

合成方法 2

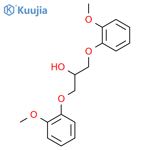

合成方法 3

はんのうじょうけん

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 338 K

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts, Physical Chemistry Chemical Physics, 2017, 19(41), 28302-28312

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium Solvents: Ethanol ; rt

1.2 rt; 30 min, rt

1.3 rt; 4 h, reflux; overnight, rt

1.2 rt; 30 min, rt

1.3 rt; 4 h, reflux; overnight, rt

リファレンス

- N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate, Journal of Medicinal Chemistry, 1995, 38(3), 508-25

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, reflux

1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux

1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux

リファレンス

- Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol, Tetrahedron: Asymmetry, 2006, 17(21), 3015-3020

合成方法 9

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; rt; rt → 60 °C; 12 h, 60 °C

1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

リファレンス

- New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Ozone Solvents: Diethyl ether ; -116 °C

1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C

1.4 Reagents: Dimethyl sulfide ; -116 °C → rt

1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C

1.4 Reagents: Dimethyl sulfide ; -116 °C → rt

リファレンス

- Capturing primary ozonides for a syn-dihydroxylation of olefins, Nature Chemistry, 2023, 15(9), 1262-1266

合成方法 11

はんのうじょうけん

1.1 Catalysts: Carbon Solvents: 1,4-Dioxane ; 4 h, 80 °C

リファレンス

- An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal Diols, ChemCatChem, 2023, 15(12),

合成方法 12

はんのうじょうけん

1.1 Reagents: Cesium carbonate , Cesium formate Catalysts: Butanethiol , 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ; 10 h, rt

リファレンス

- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds, Chem, 2023, 9(2), 511-522

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 - 45 min, 30 °C

1.2 10 - 12 h, 25 - 35 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C

1.2 10 - 12 h, 25 - 35 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C

リファレンス

- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers, Organic Process Research & Development, 2012, 16(10), 1660-1664

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium chloride , Sodium sulfite Solvents: Water ; 3 h, rt → 50 °C

1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C

1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7

1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C

1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7

リファレンス

- Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin, China, , ,

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride Solvents: Water ; 15 min, 60 °C

1.2 5 h, 60 °C

1.2 5 h, 60 °C

リファレンス

- Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols, Chemical Communications (Cambridge, 2013, 49(52), 5886-5888

合成方法 19

合成方法 20

Guaifenesin Raw materials

- (2,2-dimethyl-1,3-dioxolan-4-yl)methanol

- Benzene, 1-(allyloxy)-2-methoxy-

- 4-(Hydroxymethyl)-1,3-dioxolan-2-one

- Glycidol Standard

- Guaiacol

- 2-(2-Methoxyphenoxy)methyloxirane

- 3-Amino-1,2-propandiol

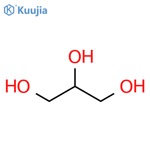

- Glycerol

Guaifenesin Preparation Products

Guaifenesin サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:93-14-1)Guaifenesin

注文番号:A844457

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:03

価格 ($):197.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93-14-1)Guaifenesin

注文番号:LE13548

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:09

価格 ($):discuss personally

Guaifenesin 関連文献

-

Ola Ahmed Saleh,Ali Mohamed Yehia,Aida Abd-El Sattar El-Azzouny,Hassan Youssef Aboul-Enein RSC Adv. 2015 5 93749

-

2. Superior spectrophotometric method for determination of a ternary mixture with overlapping spectraMaha M. Abdelrahman,Nada S. Abdelwahab Anal. Methods 2014 6 509

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

-

M. Sharaf El-Din,M. Eid,Abdallah M. Zeid Anal. Methods 2015 7 5674

-

Eglal A. Abdelaleem,Nada S. Abdelwahab Anal. Methods 2013 5 541

93-14-1 (Guaifenesin) 関連製品

- 538-43-2(3-Phenoxy-1,2-propanediol)

- 16929-60-5(1,3-Bis(2-methoxyphenoxy)-2-propanol)

- 100-09-4(p-Anisic acid)

- 586-37-8(1-(3-methoxyphenyl)ethan-1-one)

- 622-04-8(1,3-Diphenoxypropan-2-ol)

- 2210-74-4(2-(2-Methoxyphenoxy)methyloxirane)

- 2224-15-9(Ethylene glycol diglycidyl ether)

- 456-55-3((Trifluoromethoxy)benzene)

- 14007-09-1(2-(2-Methoxyphenoxy)-1,3-propanediol)

- 62501-72-8((R)-2-(Hydroxymethyl)-1,4-benzodioxane)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-14-1)guaifenesin、guaiacol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-14-1)Guaifenesin

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ